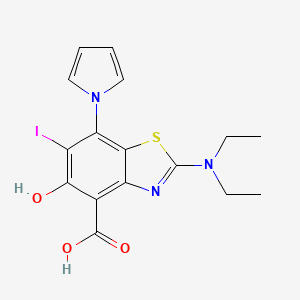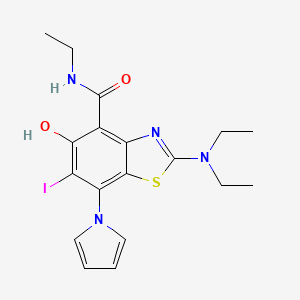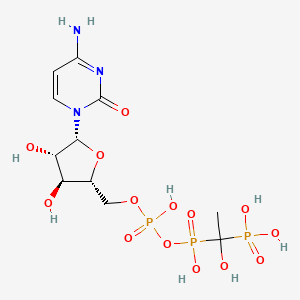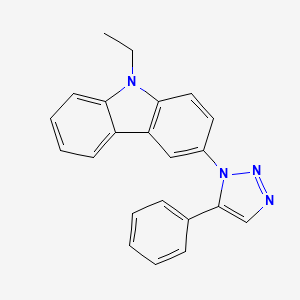
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
Vue d'ensemble
Description
L’inhibiteur multi-kinases I est un composé qui cible plusieurs kinases, qui sont des enzymes catalysant le transfert de groupes phosphate à partir de molécules donneuses à haute énergie, telles que l’ATP, vers des substrats spécifiques Les inhibiteurs multi-kinases sont particulièrement importants dans le traitement du cancer, car ils peuvent simultanément inhiber plusieurs voies de signalisation qui contribuent à la croissance tumorale et à la survie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’inhibiteur multi-kinases I implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et les réactions de couplage finales. La voie de synthèse peut varier en fonction de la structure spécifique de l’inhibiteur. Généralement, le processus implique :
Formation de la structure de base : La structure de base de l’inhibiteur est synthétisée par une série de réactions, telles que la condensation, la cyclisation et les modifications de groupes fonctionnels.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base pour améliorer l’affinité de liaison de l’inhibiteur et sa sélectivité envers plusieurs kinases.
Réactions de couplage finales : Le produit final est obtenu par des réactions de couplage, telles que le couplage de Suzuki ou de Heck, dans des conditions réactionnelles spécifiques, notamment l’utilisation de catalyseurs, de solvants et le contrôle de la température.
Méthodes de production industrielle
La production industrielle de l’inhibiteur multi-kinases I implique la mise à l’échelle du processus de synthèse en laboratoire tout en garantissant un rendement élevé, une pureté et une rentabilité. Cela comprend généralement :
Optimisation des conditions réactionnelles : Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits.
Techniques de purification : Des techniques de purification avancées, telles que la chromatographie et la cristallisation, sont utilisées pour obtenir une pureté élevée.
Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la conformité aux normes réglementaires.
Analyse Des Réactions Chimiques
Types de réactions
L’inhibiteur multi-kinases I subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation, ce qui peut affecter son activité et sa stabilité.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’inhibiteur, ce qui peut modifier ses propriétés de liaison.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d’hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles ou électrophiles. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques introduites. Ces produits sont généralement caractérisés par leur activité biologique accrue ou modifiée, qui peut être évaluée plus en détail dans des études précliniques et cliniques .
Applications de la recherche scientifique
L’inhibiteur multi-kinases I a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation des kinases et pour développer de nouvelles méthodologies de synthèse.
Biologie : Employé dans des tests cellulaires pour étudier le rôle des kinases dans divers processus cellulaires, tels que la prolifération, l’apoptose et la migration.
Médecine : Utilisé dans des études précliniques et cliniques pour évaluer son efficacité et sa sécurité dans le traitement de divers cancers et autres maladies caractérisées par une activité kinase dysrégulée.
Industrie : Appliqué dans le développement de nouveaux agents thérapeutiques et dans l’optimisation des formulations et des systèmes d’administration de médicaments
Applications De Recherche Scientifique
Multi-kinase inhibitor I has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase signaling pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of kinases in various cellular processes, such as proliferation, apoptosis, and migration.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating various cancers and other diseases characterized by dysregulated kinase activity.
Industry: Applied in the development of new therapeutic agents and in the optimization of drug formulations and delivery systems
Mécanisme D'action
L’inhibiteur multi-kinases I exerce ses effets en se liant aux sites de liaison de l’ATP de plusieurs kinases, inhibant ainsi leur activité catalytique. Cette inhibition perturbe la phosphorylation des substrats en aval, conduisant à la suppression des voies de signalisation impliquées dans la croissance cellulaire, la survie et la métastase. Les cibles moléculaires de l’inhibiteur multi-kinases I comprennent les récepteurs tyrosine kinases (par exemple, VEGFR, PDGFR) et les tyrosine kinases non réceptrices (par exemple, SRC, ABL). En ciblant plusieurs kinases, l’inhibiteur peut surmonter les mécanismes de résistance qui surviennent souvent avec les inhibiteurs mono-kinases .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l’inhibiteur multi-kinases I comprennent :
Sorafénib : Cible plusieurs kinases, notamment RAF, VEGFR et PDGFR, et est utilisé dans le traitement du carcinome à cellules rénales et du carcinome hépatocellulaire.
Sunitinib : Inhibe VEGFR, PDGFR et KIT, et est utilisé pour traiter les tumeurs stromales gastro-intestinales et le carcinome à cellules rénales.
Cabozantinib : Cible MET, VEGFR et AXL, et est utilisé dans le traitement du cancer médullaire de la thyroïde et du carcinome à cellules rénales
Unicité
L’inhibiteur multi-kinases I est unique dans sa capacité à inhiber simultanément une gamme plus large de kinases par rapport aux autres inhibiteurs multi-kinases. Cette activité à large spectre améliore son potentiel thérapeutique en ciblant plusieurs voies impliquées dans la croissance tumorale et la résistance. De plus, sa structure chimique et ses propriétés de liaison uniques contribuent à sa grande sélectivité et à sa puissance .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGDCVFNFAOIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)


![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)




